molecular formula C12H13FO3 B1406026 Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate CAS No. 1503430-72-5

Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate

Cat. No. B1406026
M. Wt: 224.23 g/mol
InChI Key: UTARUXAEKKTEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound has a close relation to “(3-fluoro-5-methylphenyl)boronic acid”, which is a known compound used in various chemical reactions23.



Synthesis Analysis

The synthesis of “Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” is not readily available in the literature. However, related compounds such as trifluoromethylpyridines have been synthesized using building blocks like ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate4.



Molecular Structure Analysis

The molecular structure of “Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” is not directly available. However, related compounds such as “(3-Fluoro-5-methylphenyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” have been analyzed5.



Chemical Reactions Analysis

The specific chemical reactions involving “Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” are not readily available in the literature. However, related compounds such as “(3-Fluoro-5-methylphenyl)boronic acid” are known to be used in various chemical reactions6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” are not readily available in the literature. However, related compounds such as “(3-Fluoro-5-methylphenyl)boronic acid” have been analyzed3.


Scientific Research Applications

Quantitative Bioanalytical Method Development Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, was the focus of research aiming to establish a quantitative bioanalytical method for its measurement. A rapid and selective RP-HPLC method was developed and validated for this purpose. The study provided a comprehensive analysis including in vitro metabolite identification, showcasing the molecule's stability in various conditions and its potential in drug development processes (Nemani, Shard, & Sengupta, 2018).

Asymmetric Reduction with Fungi Research on ethyl 3-aryl-3-oxopropanoates, including derivatives like ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate, demonstrated the potential of fungi, particularly Rhizopus species, for enantioselective reduction of these compounds to (S)-alcohols. This study highlighted the versatility of Rhizopus in organic synthesis, offering a biotechnological approach to producing chiral alcohols from ketone precursors (Salvi & Chattopadhyay, 2006).

Synthesis of 3-Fluorofuran-2(5H)-ones An innovative approach for synthesizing 3-fluorofuran-2(5H)-ones from ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate and related compounds was developed, leveraging Z/E photoisomerization followed by acid-catalyzed cyclization. This method underscores the utility of fluorinated compounds in constructing complex heterocyclic structures, offering new avenues for chemical synthesis and potential pharmaceutical applications (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Innovative Copolymer Synthesis Studies on novel copolymers incorporating styrene and various ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate derivatives explored the synthesis and characterization of these materials. The research delved into the polymerization processes, structural analysis, and thermal properties, indicating the potential of these copolymers in materials science for applications ranging from coatings to advanced composite materials (Kharas et al., 2017).

C→π Interaction Study A study identified an unusual C→π interaction of non-hydrogen bond type in a closely related compound, ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, through ab initio computations. This interaction, resulting from electrostatic forces, opens up discussions on molecular interactions in fluorinated compounds, which could influence the design and development of new molecules with specific interaction profiles (Zhang, Tong, Wu, & Zhang, 2012).

Safety And Hazards

The safety and hazards of “Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” are not readily available in the literature. However, related compounds such as “(3-Fluoro-5-methylphenyl)boronic acid” have been analyzed3.


Future Directions

The future directions of “Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” are not readily available in the literature. However, related compounds such as trifluoromethylpyridines are expected to find many novel applications in the future4.


properties

IUPAC Name

ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-4-8(2)5-10(13)6-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTARUXAEKKTEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.